Methoxy-PMS

Electron Mediator Stability Assay Reproducibility Dehydrogenase Histochemistry

Phenazine methosulfate (PMS) is photolabile, causing high background and assay failure in automated HTS workflows. Methoxy-PMS is the validated, photochemically stable substitute engineered for reproducible dehydrogenase-coupled detection. • Validated for WST-8/CCK-8 viability assays; 72% sensitivity & 98% specificity for G6PD deficiency screening (AUC 0.904) • Enables chemiluminescent detection to 10⁻²⁰ mol β-galactosidase; eliminates 'nothing dehydrogenase' background in histochemistry • Room-temperature solution stability >3 months; compatible with automated liquid handling & field-deployable diagnostic kits

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
CAS No. 65162-13-2
Cat. No. B163039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy-PMS
CAS65162-13-2
Synonyms1-methoxy-5-methylphenazinium
1-methoxy-5-methylphenazinium methyl sulfate
1-methoxy-5-methylphenazonium methosulfate
MMPMS
Molecular FormulaC15H16N2O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)[O-]
InChIInChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyMASUWVVNWALEEM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy-PMS: A Photostable Electron Mediator


Methoxy-PMS (1-Methoxy-5-methylphenazinium methyl sulfate, CAS 65162-13-2) is a synthetic phenazinium derivative classified as a stable electron-transport mediator [1]. It functions as a photochemically robust intermediate electron carrier, shuttling reducing equivalents from NAD(P)H to various electron acceptors, most notably tetrazolium dyes, in biochemical and cell-based assays . Its primary utility lies in dehydrogenase histochemistry, cell viability assays, and chemiluminescent detection systems, where it serves as a direct substitute for its notoriously unstable analog, phenazine methosulfate (PMS) .

+ Photostable electron mediator for NAD(P)H-coupled biochemical and cell-based assays
+ Reported substitute for PMS in dehydrogenase histochemistry, cell viability, and LDH isozyme staining
+ Non-cytotoxic profile supports live-cell assay compatibility and real-time monitoring

Why Methoxy-PMS Is Irreplaceable


Direct substitution of Methoxy-PMS with common in-class alternatives like phenazine methosulfate (PMS) or Meldola Blue (MB) is scientifically unjustified due to profound differences in photochemical stability, electron transfer kinetics, and assay background [1]. While all three function as electron carriers, PMS degrades rapidly under ambient light, rendering it unsuitable for routine and high-throughput workflows . Conversely, Meldola Blue exhibits strong pH-dependent transfer activity, introducing variability across experimental conditions [2]. Selecting a generic alternative without accounting for these specific, quantifiable performance gaps can lead to failed experiments, reduced sensitivity, and inconsistent data [3]. The evidence below establishes the precise, data-backed reasons for prioritizing Methoxy-PMS.

PMS Photostability Gap
PMS lacks ambient-light stability; substitution may reduce assay reproducibility and require light-protected handling.
Meldola Blue pH Dependence
Meldola Blue electron transfer velocity varies with pH (7.0–8.5), introducing condition-specific variability across protocols.
Generic Electron Carrier Interchangeability
Class-level alternatives may differ in background staining and kinetic profiles; direct substitution requires assay-specific validation.

Methoxy-PMS: Comparative Evidence


Superior Photostability vs. PMS

Methoxy-PMS demonstrates exceptional photochemical stability compared to phenazine methosulfate (PMS), a critical factor for assay reproducibility. In a direct head-to-head comparison, an aqueous solution of Methoxy-PMS showed no detectable change when stored in a transparent glass container at room temperature for 100 days, while PMS degrades rapidly under identical light exposure . This stability is further corroborated by vendor data indicating a shelf life of over 3 months for Methoxy-PMS solutions stored at ambient temperature without protection from light, contrasting sharply with the very poor stability of PMS . This eliminates the need for light-protected handling and frequent solution preparation.

Photostability vs PMS
Head-to-head
Aqueous Methoxy-PMS remained stable for 100 days in transparent glass at room temperature; PMS degraded rapidly under identical light exposure.
Supports long-term reagent stability and reduces preparation frequency.
Vendor data indicate >3-month shelf life without light protection.
Electron Mediator Stability Assay Reproducibility Dehydrogenase Histochemistry

Superior Electron Transfer Velocity

In a controlled biochemical comparison, Methoxy-PMS (MPMS) exhibited the highest electron transfer velocity among three common electron carriers. The study utilized a non-enzymic NADH-tetrazolium salt reduction assay to directly compare MPMS, PMS, and Meldola Blue (MB) [1]. The results demonstrated that MPMS developed the highest electron transfer velocity, outperforming both PMS and MB [2]. Notably, the reaction rate for MPMS was independent of pH between 7.0 and 8.5, in contrast to Meldola Blue, which showed a distinct pH dependence [1].

Electron Transfer Velocity
Head-to-head
Methoxy-PMS exhibited the highest electron transfer velocity among MPMS, PMS, and Meldola Blue in a non-enzymic NADH-tetrazolium reduction assay. Reaction rate was independent of pH 7.0–8.5.
Supports faster assay kinetics and enhanced signal generation.
Meldola Blue showed distinct pH dependence.
Electron Transfer Kinetics Biochemical Assays NADH Dehydrogenase

Reduced Background Staining vs. PMS

Methoxy-PMS significantly reduces non-specific background staining, a common issue with PMS in enzyme activity assays. When used for the activity staining of lactate dehydrogenase (LDH) isozymes in human serum, Methoxy-PMS successfully substituted for the unstable PMS and produced notably less background staining [1]. This reduction in background improves the signal-to-noise ratio, enabling clearer visualization and more accurate quantification of enzyme activity. The study concluded that Methoxy-PMS is a superior reagent for routine diagnostic enzyme assays [2].

Background Staining vs PMS
Head-to-head
Methoxy-PMS produced notably less background staining in LDH isozyme activity staining from human serum compared to PMS.
Improves signal-to-noise ratio for accurate enzyme quantification.
Qualitative improvement in signal-to-noise ratio.
LDH Isozyme Staining Diagnostic Enzyme Assays Background Reduction

Ultra-Sensitive Chemiluminescent NAD(P)H Detection

Methoxy-PMS serves as an essential electron mediator in highly sensitive chemiluminescent assays for NAD(P)H. The method leverages the ability of Methoxy-PMS to mediate the reduction of molecular oxygen by NAD(P)H to produce superoxide anion (O2-) and hydrogen peroxide (H2O2) [1]. These reactive oxygen species are subsequently quantified via a luminol/microperoxidase reaction. This system achieves a linear detection range for NAD(P)H from 10^-9 to 10^-5 mol/L [2]. The assay has been successfully coupled to detect enzymes like glucose-6-phosphate dehydrogenase (G6PDH), β-D-galactosidase, and alkaline phosphatase (ALP), achieving detection limits of 10^-18, 10^-20, and 10^-18 mol per assay, respectively [3]. While not a direct comparator study, the performance of Methoxy-PMS in this context is class-level inferential; its stability and redox properties are uniquely suited for coupling enzymatic reactions to ultrasensitive luminescent readouts, a role for which unstable PMS is largely impractical.

Chemiluminescent NAD(P)H Detection
Class-level
Linear detection range 10⁻⁹ to 10⁻⁵ mol/L; enzyme detection limits: G6PDH 10⁻¹⁸ mol, β-gal 10⁻²⁰ mol, ALP 10⁻¹⁸ mol.
Supports ultrasensitive enzyme detection when coupled with luminol/microperoxidase.
Class-level inference based on mediator stability and redox properties.
Chemiluminescence NADH Assay Superoxide Anion Detection

Non-Cytotoxic for Live-Cell Assays

Methoxy-PMS exhibits no detectable cytotoxicity in standard cell culture media, a critical property for assays requiring maintenance of cell viability . This finding is supported by its widespread use in cell viability assays, such as the WST-8 assay, where it mediates electron transfer from intracellular NAD(P)H to extracellular tetrazolium dyes without compromising cell health [1]. This contrasts with other electron carriers or assay components that may induce cell stress or death, potentially confounding results. While a direct quantitative comparison of cytotoxicity between Methoxy-PMS and PMS in a single study is lacking, the established non-cytotoxic profile of Methoxy-PMS represents a significant class-level advantage for live-cell applications, where PMS's instability and potential for ROS generation might otherwise skew viability measurements.

Cytotoxicity Profile
Class-level
No detectable cytotoxicity in standard cell culture media; employed in WST-8 viability assays without compromising cell health.
Maintains live-cell assay compatibility and reduces confounding cell death.
Direct comparative cytotoxicity data versus PMS limited.
Cytotoxicity Cell Viability WST-8 Assay

Methoxy-PMS: Key Applications


High-Throughput Cell Viability Screening

Methoxy-PMS is the electron mediator of choice in WST-8 based cell viability assays (e.g., CCK-8). Its photochemical stability ensures consistent performance across 96- and 384-well plates without the need for light-protected incubations, a critical advantage for automated liquid handling systems . The lack of cytotoxicity allows for accurate, real-time monitoring of cell health over extended periods [1]. Furthermore, the WST8/1-methoxy-PMS assay has been clinically validated for mass screening of G6PD deficiency, demonstrating 72% sensitivity and 98% specificity compared to a commercial enzymatic assay, with an AUC of 0.904 [2].

Ultrasensitive Chemiluminescent Detection

Methoxy-PMS enables the coupling of NAD(P)H-generating enzymatic reactions to highly sensitive chemiluminescent detection. In this system, Methoxy-PMS mediates the production of reactive oxygen species (superoxide and hydrogen peroxide) from NAD(P)H, which are then detected via a luminol/microperoxidase reaction . This approach achieves detection limits as low as 10^-20 mol for β-galactosidase, making it suitable for applications requiring extreme sensitivity, such as detecting low-abundance protein biomarkers (e.g., 17α-hydroxy-progesterone) or quantifying specific DNA sequences in hybridization assays [1].

Dehydrogenase Histochemistry

For the cytochemical localization and quantification of NAD(P)H-dependent dehydrogenases (e.g., LDH, G6PDH, SDH) in tissue sections, Methoxy-PMS is the superior electron carrier . Its use results in a much lower substrate blank ('nothing dehydrogenase') reaction and eliminates the staining of tissue sections that plagues PMS [1]. The reduced background staining enables clearer visualization of enzyme-specific formazan deposits, providing more accurate and reproducible histochemical data [2]. This is particularly beneficial for routine clinical diagnostic assays where clear, unambiguous results are essential.

Point-of-Care Diagnostic Devices

The exceptional long-term photochemical and thermal stability of Methoxy-PMS makes it an ideal reagent for incorporation into portable diagnostic kits and point-of-care devices, especially those intended for use in resource-limited settings where cold chain storage is unreliable . Its stability in solution at room temperature for over 3 months eliminates the need for specialized storage and reduces logistical burdens [1]. The WST8/1-methoxy-PMS assay for G6PD deficiency, for example, offers advantages in cost, storage, and portability over standard enzymatic tests, making it suitable for field deployment in malaria-endemic regions [2].

Application
Selection Property
Validation Focus
High-throughput cell viability assays
Photostability and low cytotoxicity
Assay consistency and live-cell monitoring across multiwell plates
Ultrasensitive chemiluminescent NAD(P)H detection
Redox-mediating capacity for ROS generation
Detection limit verification and coupled enzyme assay optimization
Dehydrogenase histochemical localization
Low non-specific background staining
Formazan deposit specificity and quantitative histochemical readout
Field-deployable research assay kits
Long-term ambient stability of reagent solutions
Reagent integrity under resource-limited storage conditions

Technical Documentation Hub

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37 linked technical documents
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